An In-depth Technical Guide to the Basic Properties of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
An In-depth Technical Guide to the Basic Properties of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The spirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space beyond the traditional "flat" molecules. Within this class, oxa-azaspiro[4.5]decane derivatives have garnered significant attention due to their presence in bioactive natural products and their potential as modulators of various physiological targets. This technical guide provides a comprehensive overview of the basic properties of a key member of this family, 2-Oxa-8-azaspiro[4.5]decane hydrochloride. While this specific isomer is primarily recognized as a valuable building block in organic synthesis and drug discovery, this guide will delve into its fundamental physicochemical characteristics, plausible synthetic strategies, and the broader biological context established by its close structural analogs. By synthesizing available data with insights from related compounds, we aim to provide a foundational resource for researchers utilizing this versatile scaffold.
Introduction: The Significance of the Oxa-azaspiro[4.5]decane Scaffold
The oxa-azaspiro[4.5]decane core, characterized by a piperidine ring and a tetrahydrofuran ring sharing a single spiro-carbon, represents a privileged structure in drug discovery. The inherent rigidity of the spirocyclic system, combined with the introduction of heteroatoms, imparts favorable physicochemical properties such as improved solubility and metabolic stability. This scaffold is a key component in a variety of biologically active compounds, with derivatives showing promise in treating a range of conditions.
Notably, different isomers and derivatives of the oxa-azaspiro[4.5]decane skeleton have been investigated for diverse therapeutic applications:
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M1 Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated for the symptomatic treatment of Alzheimer's disease.
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Antihypertensive Agents: A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated α-adrenergic blocking activity.
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Opioid Receptor Agonists: The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for selective delta opioid receptor agonists.
The subject of this guide, 2-Oxa-8-azaspiro[4.5]decane hydrochloride, serves as a crucial starting material for the synthesis of more complex molecules within this class. Understanding its basic properties is therefore essential for its effective application in research and development.
Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decane Hydrochloride
The hydrochloride salt of 2-Oxa-8-azaspiro[4.5]decane is typically supplied as a solid. Its fundamental properties are summarized in the table below. It is important to note that while some data is readily available from commercial suppliers, other parameters like melting point and specific solubility values are not consistently reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | |
| Molecular Weight | 177.67 g/mol | |
| CAS Number | 479195-19-2 | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Canonical SMILES | C1CC2(CCN1)CCOC2.Cl | |
| InChI Key | NAPOHLRYXDDENP-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Proposed Synthetic Approach
A plausible synthetic route can be adapted from the convenient synthesis of the isomeric 8-oxa-2-azaspiro[4.5]decane. This approach utilizes commercially available starting materials. A hypothetical pathway for the synthesis of the free base, 2-Oxa-8-azaspiro[4.5]decane, is outlined below. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Caption: Proposed synthetic workflow for 2-Oxa-8-azaspiro[4.5]decane.
Causality in Experimental Choices: The choice of a nitrile-containing starting material like tetrahydrofuran-3-carbonitrile provides a functional group that can be readily converted to a primary amine. This amine can then undergo an intramolecular cyclization to form the desired piperidine ring of the spirocyclic system. The use of a dihaloalkane like 1-bromo-2-chloroethane allows for a sequential alkylation strategy. The final conversion to the hydrochloride salt is a standard procedure to improve the compound's stability and handling characteristics.
Structural Elucidation: Spectroscopic Data
While specific spectra for 2-Oxa-8-azaspiro[4.5]decane hydrochloride are not publicly available in the searched literature, chemical suppliers indicate that spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are available upon request. For researchers working with this compound, it is imperative to obtain and interpret this data to confirm its identity and purity.
Based on the known structure, the expected features in the NMR spectra would include:
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¹H NMR: Signals corresponding to the methylene protons of the tetrahydrofuran and piperidine rings. The chemical shifts would be influenced by the adjacent oxygen and nitrogen atoms. The proton on the nitrogen would likely be broad and its chemical shift dependent on the solvent and concentration.
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¹³C NMR: Resonances for the seven distinct carbon atoms in the spirocyclic core. The spiro-carbon would likely appear as a quaternary carbon signal. The carbons adjacent to the heteroatoms (C-O and C-N) would be shifted downfield.
Biological Activity and Mechanism of Action: A Field of Potential
Currently, there is a lack of specific biological data for 2-Oxa-8-azaspiro[4.5]decane hydrochloride in the public domain. Its primary role appears to be that of a synthetic intermediate. However, the extensive research into its structural analogs strongly suggests that derivatives of this compound could exhibit significant biological activities.
Caption: Potential therapeutic areas for derivatives of the 2-Oxa-8-azaspiro[4.5]decane scaffold based on related structures.
The exploration of derivatives of 2-Oxa-8-azaspiro[4.5]decane could be a fruitful area of research, particularly in the following areas:
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Neurodegenerative Diseases: Given that derivatives of the 1-oxa-8-azaspiro[4.5]decane isomer are M1 muscarinic agonists, it is plausible that modifications of the 2-oxa isomer could also yield compounds with activity at muscarinic or other CNS receptors.
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Cardiovascular Diseases: The antihypertensive properties of related diazaspiro[4.5]decan-2-ones suggest that the core scaffold can be adapted to target adrenergic receptors.
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Inflammatory Diseases: The discovery of a 2,8-diazaspiro[4.5]decan-1-one derivative as a potent and selective dual TYK2/JAK1 inhibitor highlights the potential of this scaffold in developing treatments for inflammatory conditions.
Handling, Safety, and Analytical Protocols
Safety and Handling
2-Oxa-8-azaspiro[4.5]decane hydrochloride is classified as harmful and an irritant. Standard laboratory safety precautions should be observed when handling this compound.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
Recommended Analytical Workflow
To ensure the quality and integrity of 2-Oxa-8-azaspiro[4.5]decane hydrochloride for research purposes, a rigorous analytical workflow is essential.
Caption: Recommended analytical workflow for quality control.
Self-Validating Protocol Design: This workflow ensures a comprehensive characterization of the compound. Identity is first confirmed by NMR and MS, which provide structural information. Purity is then assessed using a separative technique like HPLC, which can resolve the main component from any impurities. Finally, accurate quantification can be achieved using methods like qNMR or a calibrated HPLC method. Each step validates the findings of the previous one, leading to a high degree of confidence in the material's quality.
Conclusion and Future Outlook
2-Oxa-8-azaspiro[4.5]decane hydrochloride is a valuable chemical entity with significant potential as a building block for the synthesis of novel therapeutic agents. While direct biological data on this specific compound is limited, the rich pharmacology of its structural isomers underscores the promise of the oxa-azaspiro[4.5]decane scaffold. Future research efforts should focus on the development and biological screening of derivatives of 2-Oxa-8-azaspiro[4.5]decane hydrochloride to unlock its full therapeutic potential. The information compiled in this guide serves as a foundational resource to aid researchers in their endeavors with this promising spirocyclic compound.
References
- Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscar
